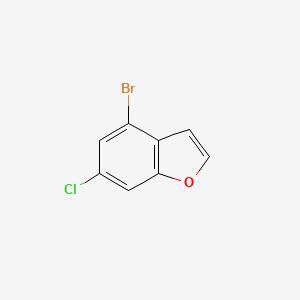

4-Bromo-6-chlorobenzofuran

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H4BrClO |

|---|---|

Molecular Weight |

231.47 g/mol |

IUPAC Name |

4-bromo-6-chloro-1-benzofuran |

InChI |

InChI=1S/C8H4BrClO/c9-7-3-5(10)4-8-6(7)1-2-11-8/h1-4H |

InChI Key |

HSRHFVIIJNLHCD-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC2=C1C(=CC(=C2)Cl)Br |

Origin of Product |

United States |

Reactivity and Advanced Functionalization of Halogenated Benzofurans

Halogen-Specific Coupling and Cross-Coupling Reactions (e.g., Suzuki coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the Suzuki-Miyaura coupling is a prime example widely used in synthesis. wikipedia.orgnih.gov For di-halogenated substrates like 4-Bromo-6-chlorobenzofuran, selectivity is governed by the relative reactivity of the carbon-halogen bonds. In palladium-catalyzed reactions, the bond strength and ease of oxidative addition typically follow the trend C-I > C-Br > C-Cl. libretexts.org

Consequently, the C4-Br bond in this compound is significantly more reactive than the C6-Cl bond. This differential reactivity allows for selective functionalization at the C4 position. By carefully controlling reaction conditions, a Suzuki-Miyaura coupling can be performed almost exclusively at the C4-Br bond, leaving the C6-Cl bond intact for potential subsequent transformations. This selective reaction involves coupling the benzofuran (B130515) with an organoboron species, such as an arylboronic acid, in the presence of a palladium catalyst and a base. wikipedia.org

Table 1: Representative Selective Suzuki-Miyaura Coupling Reaction

| Reactant 1 | Reactant 2 | Typical Conditions | Expected Product |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ (catalyst), K₂CO₃ (base), Toluene/H₂O (solvent), 80-100 °C | 6-Chloro-4-phenylbenzofuran |

Electrophilic Aromatic Substitution on the Benzene (B151609) Moiety

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for modifying aromatic rings. minia.edu.egmasterorganicchemistry.com In the case of this compound, the regiochemical outcome of an EAS reaction is determined by the combined directing effects of the three substituents on the benzene ring: the bromo group at C4, the chloro group at C6, and the fused furan (B31954) ring's oxygen atom.

Halogen Substituents (Br and Cl): Both bromine and chlorine are deactivating groups due to their inductive electron-withdrawing effect, making the ring less reactive towards electrophiles than benzene itself. youtube.com However, they are ortho, para-directors because of resonance effects, where their lone pairs can donate electron density to the ring.

Furan Oxygen: The oxygen atom of the furan ring is a strong activating group and directs incoming electrophiles to its ortho positions (C7 and C2).

The available positions for substitution on the benzene moiety are C5 and C7. The C7 position is ortho to the activating oxygen atom and meta to the C6-chloro group. The C5 position is ortho to both the C4-bromo and C6-chloro groups. Considering these factors, substitution is most likely to occur at the C7 position, which is strongly activated by the adjacent oxygen atom.

Table 2: Predicted Outcome of Nitration on this compound

| Reaction Type | Reagents | Predicted Major Product | Rationale |

| Nitration | HNO₃, H₂SO₄ | 4-Bromo-6-chloro-7-nitrobenzofuran | The C7 position is strongly activated by the adjacent furan oxygen, overriding the deactivating effects of the halogens. |

Directed Functionalization at the Furan Ring Positions

The furan portion of the benzofuran system also possesses distinct reactivity. The protons on the furan ring are generally more acidic than those on the benzene ring, with the C2 proton being the most acidic. hw.ac.uk This allows for selective deprotonation using a strong base (e.g., an organolithium reagent) followed by quenching with an electrophile, a process known as directed metalation.

Furthermore, direct C-H functionalization has emerged as a powerful strategy for modifying heterocycles like benzofuran, often catalyzed by transition metals. hw.ac.ukhw.ac.uk These methods can introduce alkyl or aryl groups at the C2 or C3 positions. Given the electronic properties, the C2-position of the benzofuran is generally more nucleophilic and susceptible to functionalization than the C3-position. hw.ac.uk

Table 3: Example of C2-Functionalization of the Furan Ring

| Starting Material | Reaction Type | Typical Reagents | Expected Product |

| This compound | C-H Alkylation | 1. n-BuLi 2. CH₃I | 4-Bromo-6-chloro-2-methylbenzofuran |

Strategies for Multi-functionalization and Diversification

The distinct reactivity at the C4-Br, C6-Cl, C2, and C7 positions provides a platform for the systematic and controlled multi-functionalization of the this compound core. A logical diversification strategy would involve a sequence of reactions, exploiting the different reactivity profiles in a stepwise manner.

For instance, a synthetic sequence could begin with a selective Suzuki coupling at the more reactive C4-Br position. The resulting 4-aryl-6-chlorobenzofuran could then undergo electrophilic aromatic substitution, which would likely be directed to the C7 position. Finally, the furan ring could be functionalized at the C2 position via C-H activation or a metalation-alkylation sequence. This stepwise approach allows for the creation of a library of complex, highly substituted benzofuran derivatives from a single, readily available starting material.

Table 4: A Hypothetical Multi-Step Diversification Strategy

| Step | Reaction | Target Position | Intermediate/Product |

| 1 | Suzuki Coupling | C4 (Bromine) | 4-Aryl-6-chlorobenzofuran |

| 2 | Electrophilic Substitution (e.g., Nitration) | C7 (Benzene Ring) | 4-Aryl-6-chloro-7-nitrobenzofuran |

| 3 | C-H Functionalization (e.g., Alkylation) | C2 (Furan Ring) | 4-Aryl-6-chloro-2-alkyl-7-nitrobenzofuran |

Rearrangement Reactions Involving Substituted Benzofurans (e.g., Substituent Migration)

While less common than substitution or coupling reactions, rearrangement reactions of the benzofuran core can lead to novel and structurally complex molecules. Some substituted benzofurans can undergo acid-catalyzed ring transformations. For example, benzofuranyl carbinols have been shown to undergo an unusual ring-opening and recyclization sequence in the presence of a Brønsted acid to generate highly functionalized, polysubstituted furans. figshare.comnih.gov

Another class of rearrangement involves the migration of substituents on the aromatic ring. rsc.org Though not specifically documented for this compound, related phenomena such as charge-accelerated rsc.orgrsc.org-sigmatropic rearrangements have been utilized to synthesize highly substituted benzofurans from phenols and alkynyl sulfoxides. rsc.org These unique transformations, often proceeding through dearomatized intermediates, can result in the migration of alkyl or other groups to adjacent positions on the benzene ring, providing access to substitution patterns that are difficult to achieve through conventional methods. rsc.org

Table 5: Potential Rearrangement Pathways for Benzofuran Derivatives

| Rearrangement Type | Trigger/Condition | General Outcome | Reference Concept |

| Ring Transformation | Brønsted acid catalysis on benzofuranyl carbinols | Benzofuran ring opens and re-closes to form a polysubstituted furan. | Acid-catalyzed ring opening/recyclization figshare.comnih.gov |

| Substituent Migration | Charge-accelerated sigmatropic rearrangement | An existing substituent on the benzene ring moves to a neighboring position. | rsc.orgrsc.org-Sigmatropic rearrangement rsc.org |

Mechanistic Investigations of Reactions Involving 4 Bromo 6 Chlorobenzofuran and Analogues

Elucidation of Detailed Reaction Pathways and Identification of Key Intermediates

The synthesis and functionalization of benzofurans, including halogenated derivatives like 4-bromo-6-chlorobenzofuran, proceed through several well-established reaction pathways. The construction of the benzofuran (B130515) core often involves the intramolecular cyclization of ortho-substituted phenols.

One prominent pathway is the transition-metal-free, base-catalyzed intramolecular cyclization of 2-ynylphenols. researchgate.netnih.gov In this process, a strong base deprotonates the phenolic hydroxyl group to form a nucleophilic phenolate (B1203915) intermediate. nih.gov This intermediate then attacks the alkyne moiety in a 5-endo-dig cyclization, potentially activated by the cation of the base, to form a vinyl anion or a related benzo[b]furan anion intermediate. nih.gov Subsequent protonation yields the final 2-substituted benzofuran.

Transition-metal-catalyzed reactions offer another major route. Palladium- and copper-catalyzed Sonogashira coupling of terminal alkynes with o-iodophenols, followed by intramolecular cyclization, is a common strategy. acs.org The reaction proceeds through key organometallic intermediates. Similarly, palladium-catalyzed intramolecular Heck reactions can be employed. nih.gov In some copper-catalyzed, one-pot syntheses involving salicylaldehydes, amines, and alkynes, an iminium ion is proposed as a key intermediate, which is then attacked by a copper acetylide species. acs.org This is followed by intramolecular nucleophilic attack and isomerization to form the benzofuran ring. acs.org

Further functionalization of the benzofuran skeleton, such as in Tsuji-Trost-type reactions, involves the formation of a π-allyl palladium complex, specifically a η³-(benzofuryl)methyl intermediate, which then undergoes nucleophilic attack. rsc.orgunicatt.it Radical reactions have also been explored, where radical clock experiments have helped confirm the involvement of radical intermediates in certain synthetic pathways. acs.orgacs.org

Role of Catalysts and Reagents in Guiding Reaction Mechanisms

Catalysts and reagents are paramount in directing the course and efficiency of reactions involving this compound and its analogues. They play critical roles in activating substrates, lowering activation energies, and controlling selectivity.

Transition Metals:

Palladium (Pd): Palladium complexes are widely used for C-C and C-O bond formation. researchgate.net In Sonogashira couplings, a combination of palladium and copper catalysts is often used, where palladium facilitates the oxidative addition and reductive elimination steps. acs.org In Heck-type reactions, palladium catalysts enable the cyclization of precursors like o-alkenylphenols. nih.gov Palladium is also crucial in Tsuji-Trost-type reactions for activating allylic systems. rsc.orgunicatt.it

Copper (Cu): Copper salts, particularly copper(I) iodide (CuI), are frequently employed as co-catalysts in palladium-mediated reactions like the Sonogashira coupling. acs.org Copper can also act as the primary catalyst in intramolecular dehydrogenation (O–H/C–H coupling) reactions. acs.org

Nickel (Ni): Nickel catalysts have been utilized to provide the activation energy for intramolecular nucleophilic addition reactions, facilitating the formation of the benzofuran ring. acs.org

Gold (Au) and Silver (Ag): These metals are known to catalyze the intramolecular cyclization of 2-ynylphenols, demonstrating their utility in constructing the benzofuran core. nih.gov

Bases and Other Reagents:

Bases: Bases like cesium carbonate (Cs₂CO₃), potassium carbonate (K₂CO₃), and various organic bases (e.g., triethylamine (B128534), DBU) are essential. researchgate.netnih.govacs.org Their primary role is often to deprotonate a phenolic precursor to generate a reactive nucleophile. nih.gov The strength and solubility of the base can significantly impact reaction efficiency and yield. researchgate.netnih.gov

Ligands: Phosphine (B1218219) ligands such as triphenylphosphine (B44618) (PPh₃), tricyclohexylphosphine (B42057) (PCy₃), and XPhos are crucial in palladium catalysis. They stabilize the metal center, influence its reactivity, and control the regiochemical outcome of reactions. acs.orgrsc.orgunicatt.it

Oxidants: In certain cyclization reactions that involve C-H activation, oxidants like Cu(OTf)₂ may be required to facilitate the catalytic cycle. nih.gov

| Catalyst/Reagent | Reaction Type | Role | Reference |

|---|---|---|---|

| Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) | Cross-Coupling, Cyclization | Facilitates C-C and C-O bond formation via oxidative addition/reductive elimination cycles. | acs.orgnih.gov |

| Copper (e.g., CuI) | Cross-Coupling, Dehydrogenation | Acts as a co-catalyst with Pd or as a primary catalyst for C-O bond formation. | acs.org |

| Nickel (e.g., Ni(OTf)₂) | Nucleophilic Addition | Lowers the activation energy for intramolecular cyclization. | acs.org |

| Cesium Carbonate (Cs₂CO₃) | Intramolecular Cyclization | Acts as a base to deprotonate phenols, creating a potent nucleophile. | researchgate.netnih.gov |

| Phosphine Ligands (e.g., PPh₃, XPhos) | Palladium-Catalyzed Reactions | Stabilizes the palladium center and modulates its reactivity and selectivity. | acs.orgrsc.org |

Transition State Analysis and Energy Profiles

Understanding the transition states and energy profiles of reactions is fundamental to explaining their kinetics and outcomes. While specific energy profiles for reactions of this compound are not extensively documented, computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to model these aspects for analogous systems.

DFT calculations are used to locate and characterize the geometries of transition state structures (TSSs). nih.gov A key confirmation of a true transition state is the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate. nih.gov Intrinsic Reaction Coordinate (IRC) calculations can then be performed to ensure that the identified transition state correctly connects the reactant and product states on the potential energy surface. nih.gov

Influence of Electronic and Steric Effects of Substituents on Reaction Mechanisms

The bromine and chlorine atoms on the this compound ring exert significant electronic and steric effects that influence its reactivity and interactions.

Electronic Effects: Halogens like bromine and chlorine are electronegative and exert a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring toward electrophilic substitution. However, they also possess lone pairs of electrons that can be donated into the ring via resonance (+M effect), directing incoming electrophiles to the ortho and para positions. The interplay of these effects governs the regioselectivity of reactions such as nitration or further halogenation. Studies on related benzofuran systems have shown that the presence of electron-donating groups on the precursors can lead to higher yields in synthesis, while electron-withdrawing groups can diminish them. acs.org

Steric Effects: The size of the bromine and chlorine atoms can sterically hinder attack at adjacent positions, influencing the regiochemical outcome of substitution reactions.

Halogen Bonding: A crucial aspect of halogenated compounds is their ability to form "halogen bonds." This is an attractive, non-covalent interaction between the electrophilic region on the halogen atom (known as the σ-hole) and a nucleophilic site on another molecule. nih.gov This interaction can significantly improve the binding affinity of halogenated benzofurans to biological targets, which is a key reason why halogenation often leads to a marked increase in the anticancer activity of benzofuran derivatives. nih.gov The position of the halogen on the benzofuran ring is a critical determinant of this biological activity, highlighting the directional nature of these interactions. nih.gov

Experimental and Computational Probes of Reaction Mechanisms

A combination of experimental and computational techniques is employed to rigorously probe and validate proposed reaction mechanisms for benzofuran synthesis and functionalization.

Experimental Probes:

Nuclear Magnetic Resonance (NMR): In some cases, reaction rates can be slowed sufficiently to allow for the direct observation and characterization of key intermediates by ¹H NMR spectroscopy. nih.gov

Cyclic Voltammetry (CV): For reactions involving electron transfer, CV can be used to determine the oxidation and reduction potentials of the reactants, providing insight into the feasibility of proposed electronic steps in the mechanism. acs.orgacs.org

Radical Clock Experiments: These experiments are designed to test for the presence of radical intermediates. A reactant with a known radical rearrangement rate is used; if the rearranged product is observed, it provides strong evidence for a radical-based mechanism. acs.orgacs.org

Kinetic Studies: Measuring reaction rates under varying conditions (e.g., changing catalyst or substrate concentrations) helps to determine the rate law and provides information about the species involved in the rate-determining step.

Computational Probes:

Density Functional Theory (DFT): As mentioned previously, DFT is a cornerstone of modern mechanistic investigation. It is used to calculate the geometries and energies of reactants, products, intermediates, and transition states, allowing for the mapping of entire reaction energy profiles. nih.govcomporgchem.com

Molecular Docking: In the context of medicinal chemistry, molecular docking simulations are used to predict the binding mode and affinity of benzofuran derivatives to protein targets, such as tubulin. nih.gov These studies help to rationalize structure-activity relationships and guide the design of more potent analogues. nih.govnih.gov

NMR Chemical Shift Prediction: Computational methods can accurately predict ¹³C and ¹H NMR chemical shifts. By comparing the calculated spectra for several possible stereoisomers with the experimental spectrum, the correct structure of a product can be unequivocally assigned, which is crucial for confirming the stereochemical outcome of a reaction. comporgchem.com

The synergy between these experimental and computational methods provides a detailed and robust understanding of the reaction mechanisms governing the chemistry of this compound and its analogues.

Spectroscopic Characterization Techniques for Structural Elucidation of Halogenated Benzofurans

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), chemists can map out the carbon-hydrogen framework.

Proton (¹H) NMR Spectroscopy

In the ¹H NMR spectrum of 4-Bromo-6-chlorobenzofuran, the four protons on the benzofuran (B130515) ring system would give rise to distinct signals. The expected spectrum would show four signals in the aromatic region (typically δ 7.0-8.0 ppm). The precise chemical shifts and coupling patterns are influenced by the positions of the bromine and chlorine atoms and the oxygen atom of the furan (B31954) ring.

The protons on the furan ring (H-2 and H-3) typically appear as doublets.

The protons on the benzene (B151609) ring (H-5 and H-7) would also appear as distinct signals, likely singlets or narrow doublets due to the substitution pattern preventing typical ortho or meta coupling between them. The electronegativity of the adjacent halogen atoms would influence their chemical shifts.

Carbon-13 (¹³C) NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound would display eight distinct signals, corresponding to the eight carbon atoms in the molecule. The chemical shifts are influenced by the electronic environment of each carbon.

Carbons bonded directly to the electronegative oxygen, bromine, and chlorine atoms would be significantly affected.

The carbon attached to bromine (C-4) may appear further upfield than expected based solely on electronegativity, a phenomenon known as the 'heavy atom effect' stackexchange.com.

The two carbons of the furan ring (C-2 and C-3) would have characteristic shifts, with C-2 being more downfield due to its proximity to the oxygen atom.

DEPT-135 NMR Spectroscopy

Distortionless Enhancement by Polarization Transfer (DEPT-135) is a crucial experiment for differentiating between carbon signals based on the number of attached protons.

Positive Signals: CH and CH₃ groups. In this compound, the four carbons with one attached proton (C-2, C-3, C-5, and C-7) would produce positive peaks.

Negative Signals: CH₂ groups. This compound contains no CH₂ groups, so no negative signals would be observed.

Absent Signals: Quaternary carbons (carbons with no attached protons). The four quaternary carbons (C-3a, C-4, C-6, and C-7a) would be absent from the DEPT-135 spectrum but present in the broadband-decoupled ¹³C NMR spectrum chemwhat.comcenmed.com.

This combination of NMR experiments allows for the unambiguous assignment of each proton and carbon in the molecule's structure.

Table 1: Predicted NMR Data for this compound

| Technique | Signal | Predicted Chemical Shift (ppm) | Multiplicity/DEPT-135 Signal |

|---|---|---|---|

| ¹H NMR | H-2, H-3, H-5, H-7 | ~ 7.0 - 8.0 | Doublets / Singlets |

| ¹³C NMR & DEPT-135 | C-2, C-3 | ~ 105 - 150 | Positive |

| C-5, C-7 | ~ 110 - 130 | Positive | |

| C-4 (ipso-Br) | ~ 115 - 125 | Absent | |

| C-6 (ipso-Cl) | ~ 125 - 135 | Absent | |

| C-3a, C-7a (bridgehead) | ~ 120 - 155 | Absent |

Note: Predicted values are based on general principles and data for analogous halogenated aromatic compounds. Actual experimental values may vary.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

For this compound, the key characteristic absorption bands in the FT-IR spectrum would include:

Aromatic C-H Stretching: Weak to medium bands typically appearing just above 3000 cm⁻¹.

Aromatic C=C Stretching: Multiple sharp bands of variable intensity in the 1600-1450 cm⁻¹ region, characteristic of the aromatic benzofuran core.

C-O-C Stretching: A strong, characteristic band for the furan ether linkage, typically found in the 1250-1050 cm⁻¹ region.

C-Cl Stretching: A strong band in the fingerprint region, usually between 800-600 cm⁻¹.

C-Br Stretching: A strong band, also in the fingerprint region, typically observed at lower wavenumbers than the C-Cl stretch, between 650-500 cm⁻¹ harricksci.comnist.govnist.gov.

Table 2: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| Aryl Ether C-O-C Stretch | 1250 - 1050 | Strong |

| C-Cl Stretch | 800 - 600 | Strong |

| C-Br Stretch | 650 - 500 | Strong |

Mass Spectrometry (MS and Liquid Chromatography-Mass Spectrometry (LC-MS))

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and formula.

The mass spectrum of this compound would be characterized by a distinct molecular ion peak cluster. This is due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) .

The molecular ion (M⁺) peak would correspond to the molecule containing the most abundant isotopes, ⁷⁹Br and ³⁵Cl.

An M+2 peak would be observed for molecules containing either ⁸¹Br and ³⁵Cl or ⁷⁹Br and ³⁷Cl. This peak would be very intense, nearly 1.25 times the height of the M⁺ peak.

An M+4 peak would correspond to the molecule containing the heavier isotopes of both atoms (⁸¹Br and ³⁷Cl).

This unique isotopic pattern is a definitive indicator of a compound containing one bromine and one chlorine atom nist.govnih.gov. High-resolution mass spectrometry (HRMS) could further provide an exact mass, allowing for the unambiguous determination of the molecular formula, C₈H₄BrClO.

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, making it an ideal technique for analyzing the purity of a sample and identifying it within a complex mixture spectrabase.com.

Table 3: Predicted Isotopic Pattern for the Molecular Ion of this compound (C₈H₄BrClO)

| Ion | Isotopes | Mass (m/z) | Predicted Relative Intensity (%) |

|---|---|---|---|

| [M]⁺ | C₈H₄⁷⁹Br³⁵ClO | 230 | 100 |

| [M+2]⁺ | C₈H₄⁸¹Br³⁵ClO / C₈H₄⁷⁹Br³⁷ClO | 232 | ~129 |

| [M+4]⁺ | C₈H₄⁸¹Br³⁷ClO | 234 | ~41 |

Note: Mass values are nominal. Intensities are calculated based on natural isotopic abundances.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals (electronic transitions). This technique is particularly useful for analyzing compounds with conjugated systems, such as aromatic rings.

The benzofuran scaffold is a chromophore that absorbs UV radiation. The spectrum of this compound is expected to show characteristic absorption bands in the UV region, likely between 200 and 350 nm, corresponding to π → π* transitions within the aromatic system researchgate.net. The presence of halogen substituents (auxochromes) can cause a slight shift in the absorption maxima (λ_max) and intensity compared to unsubstituted benzofuran, often a bathochromic (red) shift to longer wavelengths nih.gov.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, oxygen, etc.) in a compound. This experimental data is then compared to the theoretical percentages calculated from the proposed molecular formula. For this compound, the molecular formula is C₈H₄BrClO. Close agreement between the experimental and theoretical values provides strong evidence for the confirmation of the empirical and, by extension, the molecular formula, complementing the data obtained from mass spectrometry.

Table 4: Theoretical Elemental Composition of this compound (C₈H₄BrClO)

| Element | Symbol | Atomic Mass | Percentage (%) |

|---|---|---|---|

| Carbon | C | 12.011 | 41.51 |

| Hydrogen | H | 1.008 | 1.74 |

| Bromine | Br | 79.904 | 34.52 |

| Chlorine | Cl | 35.453 | 15.31 |

| Oxygen | O | 15.999 | 6.91 |

| Total Molecular Weight | 231.47 | 100.00 |

Theoretical and Computational Studies of Halogenated Benzofurans

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For halogenated benzofurans, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G(d,p), provide valuable insights into their geometry, stability, and electronic distribution. rsc.org

The reactivity of 4-Bromo-6-chlorobenzofuran can also be predicted using DFT. By calculating molecular electrostatic potential (MEP) maps, regions of positive and negative electrostatic potential can be visualized, indicating likely sites for electrophilic and nucleophilic attack, respectively. It is expected that the oxygen atom of the furan (B31954) ring will be a region of high electron density, while the hydrogen atoms and the regions around the halogen atoms may exhibit positive electrostatic potential.

Table 1: Predicted Geometrical and Electronic Properties of this compound based on DFT Calculations of Analogous Compounds (Note: The following data are illustrative and based on trends observed in related halogenated benzofuran (B130515) studies, as direct computational data for this compound is not available.)

| Property | Predicted Value | Significance |

| Dipole Moment | ~2.5 - 3.5 D | Indicates the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

| Total Energy | Compound specific | A measure of the molecule's stability; lower energy indicates higher stability. |

| C-Br Bond Length | ~1.85 - 1.95 Å | Reflects the strength and nature of the carbon-bromine bond. |

| C-Cl Bond Length | ~1.70 - 1.80 Å | Reflects the strength and nature of the carbon-chlorine bond. |

Molecular Orbital (MO) Analysis (e.g., HOMO-LUMO Interactions)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability and polarizability.

For this compound, the HOMO is likely to be distributed over the electron-rich benzofuran ring system, particularly the furan moiety. The LUMO, conversely, is expected to be located over the aromatic system, with potential contributions from the halogen atoms. The electron-withdrawing nature of bromine and chlorine is predicted to lower the energies of both the HOMO and LUMO compared to the parent benzofuran molecule. This reduction in the HOMO-LUMO gap could enhance the molecule's reactivity and its potential as an electronic material. A smaller HOMO-LUMO gap generally implies a higher propensity for the molecule to undergo electronic transitions and participate in chemical reactions.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound based on Analogous Systems (Note: The following data are illustrative and based on trends observed in related halogenated benzofuran studies, as direct computational data for this compound is not available.)

| Molecular Orbital | Predicted Energy (eV) | Implication |

| HOMO | -6.0 to -7.0 | Represents the ability to donate an electron. |

| LUMO | -1.5 to -2.5 | Represents the ability to accept an electron. |

| HOMO-LUMO Gap | 4.0 to 5.0 | Indicates chemical reactivity and kinetic stability. |

Application of Solvation Models in Computational Chemistry (e.g., Polarizable Continuum Model (PCM))

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Solvation models, such as the Polarizable Continuum Model (PCM), are employed in computational chemistry to simulate the effect of a solvent on a solute molecule. researchgate.net These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in a more realistic, solution-phase environment.

For this compound, using a PCM approach in DFT calculations would provide a more accurate prediction of its properties in different solvents. For instance, in a polar solvent, the dipole moment of the molecule is expected to increase due to stabilization of charge separation by the solvent. Solvation can also affect the energies of the HOMO and LUMO, potentially altering the HOMO-LUMO gap and thus the molecule's reactivity and spectroscopic properties in solution. Studies on other organic molecules have demonstrated that properties like absorption spectra can be significantly red-shifted in polar solvents, an effect that can be accurately modeled using PCM. aip.org

Prediction of Regioselectivity and Stereochemical Outcomes through Computational Methods

Computational methods are invaluable for predicting the regioselectivity and stereochemistry of chemical reactions. For a substituted benzofuran like this compound, these methods can be used to determine the most likely sites for further chemical modification, such as electrophilic substitution or metal-catalyzed cross-coupling reactions.

By analyzing the distribution of electron density and the energies of potential intermediates and transition states using DFT, the most favorable reaction pathways can be identified. For instance, in an electrophilic aromatic substitution reaction, the positions on the benzofuran ring that are most susceptible to attack can be predicted by examining the calculated atomic charges and the localization of the HOMO. It is generally observed in benzofuran systems that the 2- and 3-positions of the furan ring are reactive towards electrophiles. The presence of the bromo and chloro substituents on the benzene (B151609) ring will further modulate this reactivity, and computational studies can quantify these effects to predict the most likely product.

Conformational Analysis and Molecular Dynamics Simulations

While the benzofuran ring system is largely planar, the molecule as a whole may exhibit some degree of flexibility, particularly if there are bulky substituents. Conformational analysis aims to identify the most stable three-dimensional arrangements of a molecule. For a relatively rigid molecule like this compound, the primary focus of conformational analysis would be on the rotational barriers of any substituents, though in this specific case there are none.

Molecular Dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time. By simulating the motion of the atoms at a given temperature, MD can reveal information about the vibrational modes of the molecule and its interactions with its environment, such as solvent molecules or a biological receptor. While extensive conformational flexibility is not expected for this compound itself, MD simulations would be highly relevant in studying its interactions with other molecules, for example, in the context of drug design where it might bind to a protein. Such simulations can help in understanding the stability of binding and the key intermolecular interactions involved. nih.gov Studies on other halogenated compounds have shown that halogen atoms can participate in specific non-covalent interactions, such as halogen bonding, which can be crucial for molecular recognition and crystal packing. nih.gov

Applications of 4 Bromo 6 Chlorobenzofuran in Advanced Organic Synthesis

Utility as a Building Block for Complex Heterocyclic Architectures

The presence of two different halogen atoms on the benzofuran (B130515) core at positions 4 and 6 makes 4-bromo-6-chlorobenzofuran a particularly useful substrate for the construction of complex heterocyclic systems. The carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds can serve as handles for a variety of transition-metal-catalyzed cross-coupling reactions. This allows for the sequential and site-selective introduction of new carbon-carbon and carbon-heteroatom bonds.

The inherent difference in reactivity between aryl bromides and aryl chlorides under many cross-coupling conditions (generally, C-Br bonds are more reactive than C-Cl bonds) can be exploited to achieve selective functionalization. rsc.org For instance, a Suzuki-Miyaura coupling could potentially be performed selectively at the more reactive 4-position (bromine) while leaving the 6-position (chlorine) intact for a subsequent transformation. This chemoselectivity is crucial for the controlled assembly of intricate molecular designs. rsc.org

Below is a table summarizing potential cross-coupling reactions that could be employed with this compound to generate more complex structures.

| Reaction Type | Typical Catalyst | Coupling Partner | Bond Formed | Potential Application in Heterocycle Synthesis |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Aryl/heteroaryl boronic acids or esters | C-C | Annulation of additional rings, synthesis of biaryl-containing heterocyclic systems. mdpi.com |

| Heck Coupling | Pd(OAc)₂, P(o-tol)₃ | Alkenes | C-C | Introduction of vinyl groups for further elaboration or ring-closing metathesis. |

| Sonogashira Coupling | Pd(PPh₃)₂Cl₂, CuI | Terminal alkynes | C-C | Synthesis of alkynylbenzofurans, which are precursors to various other heterocyclic systems. rsc.org |

| Stille Coupling | Pd(PPh₃)₄ | Organostannanes | C-C | Formation of C-C bonds with a wide range of organic groups. |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, suitable phosphine (B1218219) ligand | Amines, amides, carbamates | C-N | Introduction of nitrogen-containing functionalities, leading to fused N-heterocycles. |

| Ullmann Condensation | CuI, ligand | Phenols, thiophenols | C-O, C-S | Synthesis of diaryl ethers and thioethers, which are present in some natural products. |

This table represents potential reactions based on the known reactivity of aryl halides.

Strategic Precursor in Multistep Organic Transformations

In the context of multistep total synthesis of natural products or complex drug candidates, the order in which chemical bonds are formed is of paramount importance. rsc.org this compound is a strategic precursor precisely because the differential reactivity of its two halogen atoms allows for a planned sequence of reactions.

A synthetic strategy could involve the initial functionalization of the more labile C-Br bond at the 4-position. The resulting 4-substituted-6-chlorobenzofuran can then be carried through several synthetic steps before the less reactive C-Cl bond at the 6-position is addressed. This hierarchical approach to bond construction is a cornerstone of modern synthetic chemistry.

For example, a hypothetical synthetic sequence could be envisioned as follows:

| Step | Reaction | Reagents | Intermediate | Rationale |

| 1 | Selective Sonogashira coupling at the C4-Br bond | Terminal alkyne, Pd(PPh₃)₂Cl₂, CuI, base | 4-Alkynyl-6-chlorobenzofuran | Exploiting the higher reactivity of the C-Br bond for initial elaboration. rsc.org |

| 2 | Further transformation of the alkyne | e.g., Click reaction, partial reduction, or cyclization | Varied | Modification of the newly introduced functionality. |

| 3 | Suzuki-Miyaura coupling at the C6-Cl bond | Arylboronic acid, Pd catalyst (e.g., with a bulky phosphine ligand) | 4-Substituted-6-arylbenzofuran | Functionalization of the less reactive C-Cl bond at a later stage. mdpi.com |

Contribution to the Diversification of Chemical Libraries via Targeted Functionalization

The generation of chemical libraries for high-throughput screening is a key strategy in drug discovery and materials science. Diversity-oriented synthesis aims to create a wide range of structurally distinct molecules from a common starting material. researchgate.net this compound is an excellent scaffold for such endeavors due to its two independently addressable reaction sites.

By employing a combinatorial approach, where a set of different building blocks is reacted at the 4-position and another set is reacted at the 6-position, a large and diverse library of benzofuran derivatives can be rapidly assembled. For instance, a matrix-based approach could be used:

| Coupling Partner at C6 (e.g., Suzuki) | Partner B1 | Partner B2 | Partner B3 | |

| Coupling Partner at C4 (e.g., Sonogashira) | Partner A1 | Product A1-B1 | Product A1-B2 | Product A1-B3 |

| Partner A2 | Product A2-B1 | Product A2-B2 | Product A2-B3 | |

| Partner A3 | Product A3-B1 | Product A3-B2 | Product A3-B3 |

In this simplified example, using three different coupling partners at each position would yield nine distinct final products. In practice, by using tens or hundreds of different building blocks for each position, vast chemical libraries can be generated. This targeted functionalization allows for the systematic exploration of the chemical space around the benzofuran core, which can be invaluable in the search for new bioactive compounds or materials with novel properties. nih.gov

Q & A

Q. What are the recommended synthetic strategies for preparing 4-Bromo-6-chlorobenzofuran, and what are common pitfalls?

Answer: A unified approach involves halogenation of hydroxybenzofuran precursors. For example, 2-bromo-6-hydroxybenzofuran (2-bromo-6-HBF) can be synthesized from 2,4-dihydroxybenzaldehyde using CBr₄ and PPh₃, but yields are highly substrate-dependent. Challenges include low yields in halogenation steps (e.g., 2-bromo-7-HBF synthesis from 2,3-dihydroxybenzaldehyde) and limited accessibility of dihydroxybenzaldehyde precursors like 2,6-dihydroxybenzaldehyde . Key recommendations:

- Use regioselective protection/deprotection strategies for hydroxy groups.

- Optimize reaction conditions (e.g., temperature, stoichiometry) to mitigate side reactions.

- Validate intermediates via NMR and LC-MS to track halogenation efficiency.

Q. How can researchers characterize the structural and electronic properties of this compound?

Answer: Combined spectroscopic and computational methods are essential:

- X-ray crystallography : Use SHELXL (for refinement) and ORTEP-III (for visualization) to resolve bond lengths/angles and halogen positioning .

- Spectroscopy :

- ¹H/¹³C NMR : Identify substituent effects (e.g., deshielding of aromatic protons near Br/Cl).

- IR : Confirm functional groups (e.g., C-Br stretch ~500–600 cm⁻¹).

- DFT calculations : Simulate molecular geometry and frontier orbitals (HOMO/LUMO) to predict reactivity .

Q. What safety protocols are critical when handling this compound?

Answer:

- Waste disposal : Segregate halogenated waste and collaborate with certified waste management services to prevent environmental contamination .

- Personal protective equipment (PPE) : Use nitrile gloves, fume hoods, and vapor-resistant goggles.

- Storage : Store in airtight containers under inert gas (N₂/Ar) to avoid degradation.

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives for pharmaceutical applications?

Answer:

- Molecular docking : Screen derivatives against target proteins (e.g., kinases, GPCRs) to assess binding affinity.

- ADMET prediction : Use tools like SwissADME to evaluate solubility, permeability, and metabolic stability.

- SAR studies : Correlate substituent effects (e.g., Cl vs. Br at position 6) with bioactivity using QSAR models .

Q. What strategies resolve contradictions in reported synthetic yields or spectroscopic data for this compound?

Answer:

- Reproducibility checks : Replicate protocols with controlled variables (e.g., solvent purity, catalyst batch).

- Advanced analytics : Employ high-resolution mass spectrometry (HRMS) or 2D NMR (COSY, NOESY) to confirm structural assignments .

- Meta-analysis : Apply frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate methodological rigor in conflicting studies .

Q. How does solvation affect the reactivity of this compound in cross-coupling reactions?

Answer:

- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates by stabilizing transition states.

- Coordination effects : Use additives like KI or crown ethers to improve halogen exchange efficiency in Suzuki-Miyaura couplings.

- Computational solvation models : Apply COSMO-RS to predict solvation free energy and optimize reaction media .

Q. What pharmacological mechanisms are hypothesized for this compound derivatives?

Answer:

- Enzyme inhibition : Derivatives with sulfonamide groups (e.g., 3-(4-Bromo-3-sulfamoylbenzoyl)-benzo[b]furan) may target carbonic anhydrase or tyrosine kinases .

- Receptor modulation : Evaluate affinity for serotonin/dopamine receptors to rule out psychoactive effects (critical for non-opioid analgesic development) .

Methodological Recommendations

- Crystallography : Always validate SHELXL-refined structures with PLATON/CHECKCIF to detect twinning or disorder .

- Spectroscopy : Calibrate instruments with internal standards (e.g., TMS for NMR) to ensure data reproducibility.

- Ethical compliance : Follow institutional guidelines for handling halogenated compounds and preclinical testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.